molecular formula C17H16N2O3 B2589674 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866134-24-9

5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2589674
CAS RN: 866134-24-9
M. Wt: 296.326
InChI Key: GWVZOLRZSYZCHT-UHFFFAOYSA-N
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Description

The compound “5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties .


Molecular Structure Analysis

The molecular structure of benzodiazepines generally consists of a benzene ring fused to a seven-membered diazepine ring .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of reactions, including N-alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary greatly depending on their specific structure .

Scientific Research Applications

Synthesis and Structural Characterization

Benzodiazepines derivatives, including variants similar to the specified compound, have been extensively researched for their broad spectrum of biological applications. These compounds are synthesized and characterized using various techniques such as NMR, IR, and single-crystal X-ray diffraction studies, highlighting their potential in supporting activity against human cancers. The molecular interactions and electronic properties of these compounds are studied to understand their potential applications further (Naveen et al., 2019).

Reductive N-Heterocyclization

The synthesis process involving 5-acyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, including reductive N-heterocyclization, sheds light on the chemical reactivity and potential modifications of these compounds. Such studies contribute to a deeper understanding of their chemical properties and possible applications in creating new derivatives with specific functionalities (Jančienė et al., 2015).

Agricultural Applications

Research into 1,5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives has explored their influence on the growth and productivity of agricultural crops, such as the narrow-leafed lupin. These compounds have been found to stimulate growth and reduce infestation by fungi, offering potential applications in agriculture to enhance crop yield and health (Asakavičiūtė et al., 2013).

Corrosion Inhibition

The inhibitive properties of 1,5-benzodiazepine derivatives against mild steel corrosion in acidic mediums have been investigated. These studies provide insights into their potential use as corrosion inhibitors, highlighting the efficiency of these compounds in protecting metal surfaces from corrosive processes. The interaction of these inhibitors with metal surfaces and their mechanism of action offer valuable information for industrial applications (Al-Fakih et al., 2020).

Antimicrobial and Antibacterial Activity

The synthesis of new derivatives of 1,5-benzodiazepines and their evaluation for antimicrobial and antibacterial activities underscore their potential in medical and pharmaceutical applications. These compounds exhibit promising results against a variety of bacterial and fungal strains, indicating their usefulness in developing new therapeutic agents (Kumar et al., 2013).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines are generally safe for short-term use, although they can cause physical dependence and withdrawal symptoms with long-term use .

Future Directions

Benzodiazepines continue to be the subject of research, particularly in the development of novel medications for the treatment of anxiety, insomnia, and other conditions .

properties

IUPAC Name

5-(3-methoxybenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(11-13)17(21)19-10-9-16(20)18-14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVZOLRZSYZCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

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